Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
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Overview
Description
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the dioxo groups are incorporated through oxidation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting dioxo groups to hydroxyl groups.
Substitution: The acetyloxy and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s functional groups make it a useful probe for investigating biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or covalent modifications, which can alter the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- Benzamide, 3,4-dihydroxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
- Benzamide, 3,4-dimethoxy-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5
Uniqueness
The uniqueness of Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise control over molecular interactions and transformations.
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5 (CAS No: 176379-14-9) is a complex structure that has been investigated for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H27N5O7
- Molecular Weight : 533.55 g/mol
- SMILES Notation : O=C(OCCN(c(ccc(N=Nc(ccc(N(=O)(=O))c1)c1)c2NC(=O)c(cccc3)c3)c2)CC OC(=O)C)C
Research indicates that benzamide derivatives often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that benzamide derivatives can inhibit specific enzymes involved in cancer progression. For instance, certain benzamide compounds have been identified as inhibitors of RET kinase, which is implicated in various cancers. These compounds demonstrated moderate to high potency in cellular assays .
- Antitumor Activity : Clinical data suggest that benzamide derivatives may possess antitumor properties. In a cohort study involving patients treated with benzamide-positive agents, a subset exhibited prolonged survival rates, suggesting potential efficacy against tumors .
- Protective Effects Against Xenotoxic Agents : Certain benzamide derivatives have been evaluated for their protective effects against xenotoxic agents on human cells. This protective mechanism could be attributed to their ability to modulate cellular stress responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Antitumor Efficacy
In a clinical study involving five patients receiving high doses of a benzamide derivative, three patients showed significant antitumor effects with survival extending beyond two years post-treatment. Imaging studies indicated tumor regression correlating with the administration of the compound .
Case Study 2: RET Kinase Inhibition
A series of synthesized benzamide derivatives were tested for their inhibitory effects on RET kinase. Compound I-8 showed strong inhibition at both molecular and cellular levels, leading to decreased cell proliferation associated with RET mutations .
Properties
CAS No. |
176379-14-9 |
---|---|
Molecular Formula |
C23H22N4O7 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-[[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C23H22N4O7/c1-12-5-8-16(9-6-12)27-20(24)19(22(31)26(4)23(27)32)25-21(30)15-7-10-17(33-13(2)28)18(11-15)34-14(3)29/h5-11H,24H2,1-4H3,(H,25,30) |
InChI Key |
WALDLSNQZHSRQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C)NC(=O)C3=CC(=C(C=C3)OC(=O)C)OC(=O)C)N |
Synonyms |
Benzamide, 3,4-bis(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-3-methyl-1-(4-methylphenyl)-2,4-dioxo-5-pyrimidinyl]- |
Origin of Product |
United States |
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